molecular formula C10H14N2O3 B6179323 6-(2-aminobutoxy)pyridine-2-carboxylic acid CAS No. 2680530-74-7

6-(2-aminobutoxy)pyridine-2-carboxylic acid

Cat. No. B6179323
CAS RN: 2680530-74-7
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminobutoxy)pyridine-2-carboxylic acid, also known as 6-ABPCA, is a carboxylic acid derived from the amino acid pyridine. It is a versatile compound used in various scientific experiments and applications. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-(2-aminobutoxy)pyridine-2-carboxylic acid is not well understood. However, it is thought that the compound acts as an inhibitor of various enzymes involved in the metabolism of drugs and other substances. It is also thought to interact with proteins in the body, which may lead to changes in the body's response to drugs and other substances.
Biochemical and Physiological Effects
6-(2-aminobutoxy)pyridine-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been found to inhibit the activity of other enzymes involved in drug metabolism. Additionally, it has been found to interact with various proteins in the body, which may lead to changes in the body's response to drugs and other substances.

Advantages and Limitations for Lab Experiments

6-(2-aminobutoxy)pyridine-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a relatively inexpensive compound and is widely available. On the other hand, it is not very stable and can degrade over time. Additionally, it can be toxic at high concentrations, so it is important to use it carefully.

Future Directions

There are several potential future directions for research on 6-(2-aminobutoxy)pyridine-2-carboxylic acid. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development and environmental studies. Additionally, research could be done to explore its potential uses in other areas of scientific research. Finally, research could be done to explore its potential uses in medical applications.

Synthesis Methods

6-(2-aminobutoxy)pyridine-2-carboxylic acid can be synthesized by a variety of methods. One method involves the reaction of 2-aminobutanol with pyridine-2-carboxylic acid in an aqueous solution. This reaction is catalyzed by a strong acid such as hydrochloric acid. Another method involves the reaction of 2-aminobutanol with pyridine-2-carboxylic anhydride in an organic solvent such as dimethyl sulfoxide. This reaction is also catalyzed by a strong acid.

Scientific Research Applications

6-(2-aminobutoxy)pyridine-2-carboxylic acid is widely used in scientific research due to its versatility. It has been used in studies of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various drugs on the body. Additionally, it has been used to study the effects of various environmental factors on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminobutoxy)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with 2-amino-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-amino-1-butanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxylic acid (1.0 equiv) and 2-amino-1-butanol (1.2 equiv) in dry diethyl ether.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting precipitate and wash with diethyl ether.", "Step 4: Dissolve the intermediate in hydrochloric acid (1 M) and stir at room temperature for 2 hours.", "Step 5: Adjust the pH of the solution to 10 with sodium hydroxide (1 M) and extract with diethyl ether.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the final product, 6-(2-aminobutoxy)pyridine-2-carboxylic acid." ] }

CAS RN

2680530-74-7

Product Name

6-(2-aminobutoxy)pyridine-2-carboxylic acid

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.